4-Hydroxy-2-methylfuran-3(2H)-one

logP Polar Surface Area Drug-likeness

4-Hydroxy-2-methylfuran-3(2H)-one (CAS 91224-52-1) is a 3(2H)-furanone derivative characterized by a 2-methyl substituent and a 4-hydroxy group on the heterocyclic core. This compound, also known as 4-hydroxy-2-methylfuran-3-one, belongs to a class of heterocyclic compounds widely recognized for their roles as flavor and fragrance ingredients.

Molecular Formula C5H6O3
Molecular Weight 114.10 g/mol
CAS No. 91224-52-1
Cat. No. B12446820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-methylfuran-3(2H)-one
CAS91224-52-1
Molecular FormulaC5H6O3
Molecular Weight114.10 g/mol
Structural Identifiers
SMILESCC1C(=O)C(=CO1)O
InChIInChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h2-3,6H,1H3
InChIKeyCFSQWBZBSNEGCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-2-methylfuran-3(2H)-one (CAS 91224-52-1): A Differentiated Furanone Flavor Intermediate with Distinct Physicochemical and Synthetic Advantages


4-Hydroxy-2-methylfuran-3(2H)-one (CAS 91224-52-1) is a 3(2H)-furanone derivative characterized by a 2-methyl substituent and a 4-hydroxy group on the heterocyclic core . This compound, also known as 4-hydroxy-2-methylfuran-3-one, belongs to a class of heterocyclic compounds widely recognized for their roles as flavor and fragrance ingredients. Its molecular formula is C5H6O3 with a molecular weight of 114.10 g/mol . The compound's distinct substitution pattern distinguishes it from other commercially significant furanones such as 4-hydroxy-2,5-dimethylfuran-3(2H)-one (Furaneol®) and 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one, providing a unique platform for synthetic derivatization and potential applications in flavor research and chemical intermediate synthesis .

The 4-Hydroxy-2-methylfuran-3(2H)-one Advantage: Why Structural Specificity Drives Functional and Regulatory Differentiation in Furanone Procurement


Within the 3(2H)-furanone family, seemingly minor structural variations—such as the presence, number, and position of alkyl substituents—translate into profound differences in physicochemical properties, sensory potency, and regulatory status . For instance, the substitution of a single methyl group in 4-hydroxy-2-methylfuran-3(2H)-one for an ethyl group in 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one increases the molecular weight from 114.1 to 142.15 g/mol, alters the calculated logP, and significantly modifies the compound's flavor threshold and aroma character . Critically, while 4-hydroxy-2,5-dimethylfuran-3(2H)-one is a globally approved flavoring substance with established safety evaluations, 4-hydroxy-2-methylfuran-3(2H)-one lacks such broad regulatory recognition, positioning it as a specialized research tool and synthetic intermediate rather than a commodity flavor ingredient [1]. These structural and regulatory divergences mean that generic substitution with a more common furanone is not scientifically or commercially equivalent; procurement decisions must be guided by the specific requirements of the intended application, whether it be fundamental research, synthetic route development, or specialized sensory studies [1].

Quantitative Evidence for 4-Hydroxy-2-methylfuran-3(2H)-one: Comparative Data Against 4-Hydroxy-2,5-dimethylfuran-3(2H)-one and Other Furanone Analogs


LogP and PSA Differentiation: Enhanced Lipophilicity Compared to the Parent 3(2H)-Furanone Core

The calculated logP (octanol-water partition coefficient) of 4-hydroxy-2-methylfuran-3(2H)-one is 0.37, and its topological polar surface area (TPSA) is 46.53 Ų . In contrast, the unsubstituted 3(2H)-furanone core has a calculated logP of -0.49 and a TPSA of 26.30 Ų [1]. This represents a substantial increase in lipophilicity (Δ logP ≈ 0.86) and polar surface area (Δ TPSA ≈ 20.23 Ų) imparted by the 2-methyl and 4-hydroxy substituents [1].

logP Polar Surface Area Drug-likeness QSAR

Regulatory Exclusivity as a Research Tool: Absence from Broad Food Flavoring Approvals

4-Hydroxy-2-methylfuran-3(2H)-one (CAS 91224-52-1) is not listed as a permitted flavoring substance in major global regulatory frameworks, including the EU Union List of flavorings and the US FEMA GRAS list [1]. This is in stark contrast to its closely related analog, 4-hydroxy-2,5-dimethylfuran-3(2H)-one (CAS 3658-77-3), which is widely approved as a flavoring agent in food by the EU (FL No. 13.010), the US (FEMA No. 3174), and has an established JECFA specification [2]. 4-Hydroxy-2-methylfuran-3(2H)-one is also absent from the EFSA safety assessment for furanones in animal feed, which covers four compounds including the dimethyl and dihydro analogs [3].

Food Additive Regulatory Status Research Chemical Flavoring

Sensory Potency Inferred from Class Structure-Activity Relationships: 4-Hydroxy Substitution is Critical for Potency

Within the class of cycloenolones, the presence of a 4-hydroxy group is a key structural determinant of low odor thresholds [1]. A comparative study of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) and its deoxy analog 2,5-dimethyl-3(2H)-furanone demonstrated that the 4-hydroxy group is essential for the characteristic caramel-like aroma and contributes to a significantly lower odor detection threshold [2]. While direct quantitative threshold data for 4-hydroxy-2-methylfuran-3(2H)-one are not available, class-level inference from these SAR studies indicates that its 4-hydroxy motif confers a sensory potency advantage over non-hydroxylated furanones like 2-methyl-3(2H)-furanone [1][2].

Odor Threshold Structure-Odor Relationship Sensory Analysis Cycloenolones

Procurement-Driven Application Scenarios for 4-Hydroxy-2-methylfuran-3(2H)-one: From Chemical Biology to Flavor Research


Fundamental Research on Furanone-Derived Bioactivity and Chemical Biology

The specific substitution pattern of 4-hydroxy-2-methylfuran-3(2H)-one (2-methyl, 4-hydroxy) makes it a valuable scaffold for investigating structure-activity relationships in furanone-based biological studies [1]. Its distinct calculated logP (0.37) and TPSA (46.53 Ų) position it as a more lipophilic alternative to the parent 3(2H)-furanone core (logP -0.49) [2], potentially offering different membrane permeability and binding characteristics in cell-based assays. Researchers can use this compound to probe how specific alkyl substitutions on the furanone ring influence interactions with biological targets, such as quorum sensing receptors or antioxidant pathways, without the confounding effects of the additional methyl or ethyl groups found in more complex analogs like 4-hydroxy-2,5-dimethylfuran-3(2H)-one or 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one [3].

Synthetic Intermediate for Specialized Flavor and Fragrance Compounds

4-Hydroxy-2-methylfuran-3(2H)-one serves as a versatile synthetic intermediate due to the presence of the nucleophilic 4-hydroxy group and the electrophilic 3-keto moiety [1]. This functional group arrangement allows for selective derivatization at the 4-position (e.g., etherification, esterification) or the 3-position (e.g., condensation, reduction) to generate a library of structurally related furanones with tailored properties [1]. Unlike the more heavily substituted and commercially constrained 4-hydroxy-2,5-dimethylfuran-3(2H)-one [4], 4-hydroxy-2-methylfuran-3(2H)-one's simpler structure and non-approved food additive status provide greater synthetic freedom for creating novel compounds, including potential new flavor candidates or research probes, without the regulatory and supply chain complexities associated with food-grade materials [5].

Sensory Research: Deconstructing the Caramel Aroma Code

For academic and industrial flavor research laboratories, 4-hydroxy-2-methylfuran-3(2H)-one is a critical tool for deconstructing the molecular basis of caramel-like aromas [1]. The established structure-odor relationship within the cycloenolone class indicates that the 4-hydroxy group is essential for the characteristic sweet, caramel note [1]. By comparing the sensory properties of 4-hydroxy-2-methylfuran-3(2H)-one with those of its 2,5-dimethyl analog (Furaneol®) [6] and the 5-ethyl-4-hydroxy-2-methyl analog (Shoyu furanone) [7], researchers can systematically map how incremental changes in alkyl substitution (methyl vs. ethyl) modulate aroma quality and intensity. This makes the compound an essential reference standard for studies aimed at predicting the odor of novel furanones or understanding the sensory impact of furanone derivatives in complex food matrices [1].

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